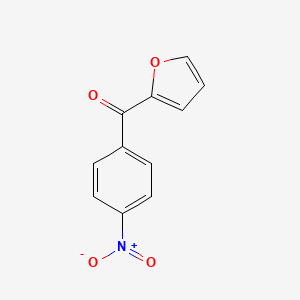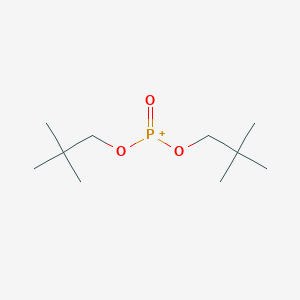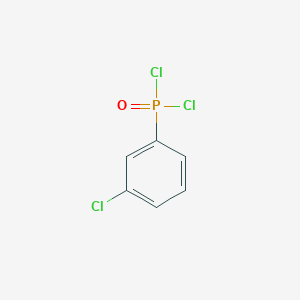![molecular formula C14H28N2O4 B14697981 methyl-[3-methyl-3-(propylcarbamoyloxymethyl)hexyl]carbamic acid CAS No. 25648-97-9](/img/structure/B14697981.png)
methyl-[3-methyl-3-(propylcarbamoyloxymethyl)hexyl]carbamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-[3-methyl-3-(propylcarbamoyloxymethyl)hexyl]carbamic acid is a complex organic compound that belongs to the class of carbamic acids This compound is characterized by its unique structure, which includes a carbamate group and a hexyl chain with a propylcarbamoyloxymethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl-[3-methyl-3-(propylcarbamoyloxymethyl)hexyl]carbamic acid typically involves multi-step organic reactions. One common method is the reaction of a hexylamine derivative with methyl chloroformate, followed by the introduction of the propylcarbamoyloxymethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl-[3-methyl-3-(propylcarbamoyloxymethyl)hexyl]carbamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxides, alcohols, and substituted carbamates, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl-[3-methyl-3-(propylcarbamoyloxymethyl)hexyl]carbamic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl-[3-methyl-3-(propylcarbamoyloxymethyl)hexyl]carbamic acid involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl carbamate: A simpler carbamate compound with similar reactivity but lacking the hexyl and propylcarbamoyloxymethyl groups.
Ethyl carbamate: Another carbamate with an ethyl group instead of a methyl group, used in similar applications.
Hexyl carbamate: A compound with a hexyl chain similar to methyl-[3-methyl-3-(propylcarbamoyloxymethyl)hexyl]carbamic acid but without the propylcarbamoyloxymethyl substituent.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
25648-97-9 |
|---|---|
Molekularformel |
C14H28N2O4 |
Molekulargewicht |
288.38 g/mol |
IUPAC-Name |
methyl-[3-methyl-3-(propylcarbamoyloxymethyl)hexyl]carbamic acid |
InChI |
InChI=1S/C14H28N2O4/c1-5-7-14(3,8-10-16(4)13(18)19)11-20-12(17)15-9-6-2/h5-11H2,1-4H3,(H,15,17)(H,18,19) |
InChI-Schlüssel |
UEBIWGWURCSTCN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(CCN(C)C(=O)O)COC(=O)NCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


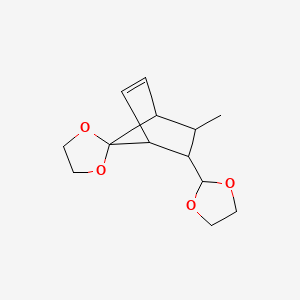
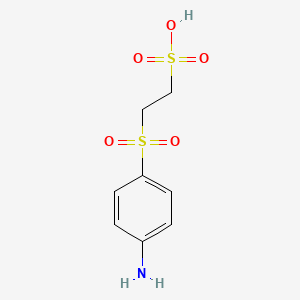
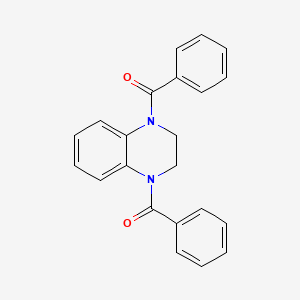
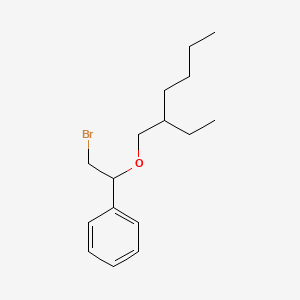

![6-Benzoyl-7-(1h-indol-3-ylmethyl)hexahydrofuro[2,3-c]pyridin-2(3h)-one](/img/structure/B14697928.png)
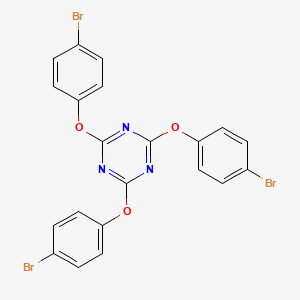
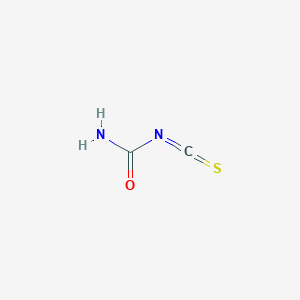
![2-[(Methylsulfanyl)methyl]thiophene](/img/structure/B14697939.png)

![Bicyclo[1.1.0]butane-1,3-dicarbonitrile](/img/structure/B14697948.png)
